molecular formula C5H5N3O4 B1597072 1-Methyl-5-nitrouracil CAS No. 28495-88-7

1-Methyl-5-nitrouracil

Cat. No. B1597072
CAS RN: 28495-88-7
M. Wt: 171.11 g/mol
InChI Key: JTVBCXIVJCAUBK-UHFFFAOYSA-N
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Description

1-Methyl-5-nitrouracil is a chemical compound with the molecular formula C5H5N3O4 . It has an average mass of 171.111 Da and a monoisotopic mass of 171.028000 Da .


Synthesis Analysis

The synthesis of 1-Methyl-5-nitrouracil has been reported in various studies . For instance, one study reported the synthesis of 1-butyl-3-methyl-5-nitrouracil through a reaction involving 3-methyl-5-nitrouracil .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitrouracil has been analyzed in several studies . It is known to be a polarizable molecule with a permanent electric dipole moment . The crystal structures incorporating the neutral or ionic 5-nitrouracil have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-5-nitrouracil have been studied . For example, one study reported the reaction of 3-methyl-5-nitrouracil with dimethylformamide (DMF) dibutyl acetal .

Scientific Research Applications

Synthesis of Derivatives

1-Methyl-5-nitrouracil has been used in the synthesis of various derivatives. Gondela and Walczak (2007) demonstrated its application in the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives through reactions with aromatic amines and amino pyridines (Gondela & Walczak, 2007).

Study of Radical Formation

Lorenz and Benson (1975) investigated the formation of iminoxy radicals in 1-Methyl-5-nitrouracil when exposed to ionizing radiation, providing insights into radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).

Crystal Structure Analysis

Ginell and Parthasarathy (1981) explored the crystal structure of 1-methyl-5-nitrouracil monohydrate, revealing novel intercalation of water molecules between pyrimidine bases, which could impact DNA helix stability (Ginell & Parthasarathy, 1981).

Antimicrobial Activity Research

Long, Matthews, and Robins (1976) synthesized various 5,6-dihydro-5-nitrouracil derivatives, including 1-methyl-5-nitrouracil, and evaluated their antimicrobial activity, although no significant inhibition of growth was observed in tested strains (Long, Matthews, & Robins, 1976).

Reactivity Analysis

Vampa, Benvenuti, and Pecorari (1992) conducted a study on the reactivity of uracil derivatives, including 1-methyl-5-nitrouracil, with respect to methyl iodide, using high-performance thin-layer chromatographic densitometry (Vampa, Benvenuti, & Pecorari, 1992).

Optical Properties in Crystalline Solids

Ramos Silva and Pereira da Silva (2023) reviewed the molecular and crystalline properties of 5-nitrouracil, discussing its potential in nonlinear optics and optoelectronics. They focused on optimizing crystalline optical properties through packing effects (Ramos Silva & Pereira da Silva, 2023).

Safety And Hazards

Safety data sheets indicate that 1-Methyl-5-nitrouracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

Future research directions for 1-Methyl-5-nitrouracil and similar compounds could involve further exploration of their nonlinear optical properties . For instance, one study showed that a neutral 5-nitrouracil molecule in acentric crystalline environment allows efficient blue-light generation .

properties

IUPAC Name

1-methyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBCXIVJCAUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373118
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitrouracil

CAS RN

28495-88-7
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-nitrouracil (10.00g, 64 mmole), 1,1,1-3,3,3-hexamethyldisilazane (40 mL, 190 mmole) and chlorotrimethylsilane(4.0 mL, 0.32 mmole) are heated to reflux for 24 hours. The solution is concentrated under reduced pressure to afford 5-nitrouracil bis (trimethylsilyl) ether. 5-nitrouracil bis(trimethylsilyl)ether (10.0 g, 24 mmole), dimethylformamide (50 mL) and iodomethane (3.0 mL, 49 mmole) are heated in an 80° C. oil bath for 24 hours. Ice water is added, and the mixture is stirred for 30 minutes, then extracted with dichloromethane (3×). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the title compound.
Name
5-nitrouracil bis(trimethylsilyl)ether
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-nitrouracil (10.00 g, 64 mmole) and potassium carbonate were stirred in dimethylformamide (50 mL) for 15 min. A solid formed. Iodomethane (5.3 mL, 85 mmol) was added and the flask was shaken until the solid dissolved. After the reaction mixture was stirred for 30 min., 2% NaOH (w/v) (200 mL) was added, followed by water (100 mL). The solution was washed with ethyl acetate (100 mL), and the aqueous layer was acidified to pH 3 with 1.0N HCl. A precipitate formed as the pH was lowered. After allowing the heterogeneous solution to stand for 16 hours, the product was filtered, washed with water, and air dried. The title compound was isolated in 77% yield as a yellow powder; m.p. 249 to 250° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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